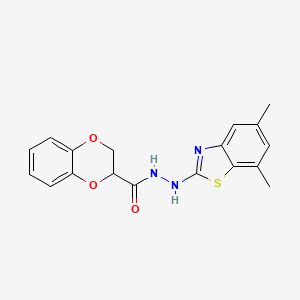

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Description

N'-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a carbohydrazide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked via a hydrazide group to a 5,7-dimethyl-substituted benzothiazole moiety. The benzothiazole ring is known for its bioactivity in medicinal chemistry, often associated with antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name |

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-10-7-11(2)16-12(8-10)19-18(25-16)21-20-17(22)15-9-23-13-5-3-4-6-14(13)24-15/h3-8,15H,9H2,1-2H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBNUDUHWVTPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3COC4=CC=CC=C4O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Dioxine Ring: The dioxine ring can be introduced by reacting the benzothiazole derivative with a dihydroxybenzene derivative under basic conditions.

Formation of the Carbohydrazide Group: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the carbohydrazide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide has several scientific research applications:

Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its benzothiazole moiety.

Material Science: Use in the development of novel materials with specific electronic or optical properties.

Biological Studies: Investigation of its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N’-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbohydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Key Compounds:

Target Compound :

- Substituent : 5,7-Dimethyl-1,3-benzothiazol-2-yl

- Molecular Formula : C₁₇H₁₆N₃O₃S

- Molecular Weight : 342.4 g/mol

- Inferred Properties :

- Enhanced lipophilicity due to methyl groups on the benzothiazole ring.

- Potential for π-π stacking and hydrophobic interactions via the aromatic benzothiazole and benzodioxine systems.

N'-(2-Chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide :

- Substituent : 2-Chloroacetyl

- Molecular Formula : C₁₁H₁₁ClN₂O₄

- Molecular Weight : 294.67 g/mol

- Key Properties :

- High reactivity due to the chloroacetyl group, enabling nucleophilic acyl substitution.

- Hydrophobicity and stability from the benzodioxine core.

- Demonstrated interactions with biomolecules, suggesting utility in metabolic pathway modulation.

N′-[(4-Isopropylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide : Substituent: 4-Isopropylphenoxyacetyl Molecular Formula: C₂₀H₂₁N₂O₅ Molecular Weight: 375.39 g/mol Inferred Properties:

- Steric bulk may reduce reactivity compared to smaller substituents.

N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide :

- Substituent : 4,6-Difluorobenzo[d]thiazol-2-yl

- Molecular Formula : C₁₅H₁₀F₂N₃O₃S

- Molecular Weight : 365.32 g/mol

- Inferred Properties :

- Electron-withdrawing fluorine atoms enhance stability and binding affinity.

- Potential for altered solubility and pharmacokinetics.

N'-(2-Furylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide :

- Substituent : 2-Furylmethylene

- Molecular Formula : C₁₄H₁₂N₂O₄

- Molecular Weight : 280.26 g/mol

- Inferred Properties :

- Polar furan ring may improve solubility but reduce membrane permeability.

- Capable of hydrogen bonding and π-π interactions.

Comparative Data Table

Substituent Impact on Properties

- This contrasts with electron-withdrawing groups like fluorine (), which stabilize the molecule but may reduce reactivity .

- Hydrophobic vs. Polar Substituents: The isopropylphenoxy group () and benzothiazole ring (target compound) contribute to hydrophobicity, favoring lipid bilayer penetration. In contrast, the furyl group () introduces polarity, likely improving aqueous solubility .

- Reactivity: The chloroacetyl substituent () enables nucleophilic substitutions, making it suitable for covalent bonding with biomolecules. The target compound’s benzothiazole group may instead engage in non-covalent interactions (e.g., π-π stacking) .

Biological Activity

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 350.41 g/mol. The structure features a benzothiazole moiety linked to a benzodioxine core through a carbohydrazide functional group.

Antioxidant Properties

Research indicates that compounds containing benzothiazole and benzodioxine structures exhibit significant antioxidant activities. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems .

Anti-inflammatory Effects

Studies have demonstrated that derivatives of benzothiazole can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The anti-inflammatory activity of this compound suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulation and the activation of caspases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets such as enzymes or receptors involved in oxidative stress responses and inflammatory pathways.

Case Studies

Q & A

Basic: How can the synthetic route for N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide be optimized?

Methodological Answer:

The synthesis involves coupling a benzothiazole hydrazine derivative with a dihydrobenzodioxine carbonyl intermediate. Key steps include:

- Hydrazide Formation: React 5,7-dimethyl-1,3-benzothiazole-2-carboxylic acid hydrazide with 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride under anhydrous conditions (e.g., THF, 0–5°C, with triethylamine as a base).

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of hydrazide to carbonyl chloride) and monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) .

Basic: What experimental techniques are recommended for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography: Use SHELXL for refinement of single-crystal data to resolve bond lengths and angles. ORTEP-3 can generate thermal ellipsoid plots for visualizing molecular geometry .

- Spectroscopy:

- FT-IR: Confirm hydrazide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- NMR: Assign peaks using ¹H/¹³C DEPT (e.g., dihydrobenzodioxine protons at δ 4.2–4.5 ppm; benzothiazole methyl groups at δ 2.3–2.5 ppm) .

Advanced: How can hydrogen-bonding patterns in the crystal lattice be systematically analyzed?

Methodological Answer:

Apply graph-set analysis (Etter’s formalism) to classify hydrogen bonds into discrete (D), chains (C), or rings (R). For example:

-

Primary Motifs: Identify donor-acceptor pairs (e.g., N–H⋯O=C) using Mercury software.

-

Secondary Interactions: Map weaker contacts (C–H⋯O/N) to assess lattice stability.

-

Table: Typical graph-set descriptors for benzothiazole hydrazides:

Motif Type Donor-Acceptor Distance (Å) Angle (°) D₁¹ N–H⋯O=C 2.85–3.10 150–165 C₂² C–H⋯π 3.30–3.50 145–160

Advanced: How to resolve contradictions between computational binding affinity predictions and experimental bioactivity data?

Methodological Answer:

- Error Reduction: Apply the Boys-Bernardi counterpoise method to correct basis-set superposition errors (BSSE) in DFT calculations .

- Experimental Validation:

- Isothermal Titration Calorimetry (ITC): Measure binding constants (Ka) for enzyme-inhibitor interactions.

- Dose-Response Assays: Compare IC₅₀ values (e.g., enzyme inhibition) with docking scores (AutoDock Vina) to identify outliers.

- Case Study: If computational models overestimate activity, re-evaluate solvation parameters or ligand protonation states .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., peptide deformylase inhibition, as in ) with NADH-coupled detection (λex 340 nm, λem 460 nm).

- Antimicrobial Activity: Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains via microbroth dilution (MIC determination) .

Advanced: How to design an environmental fate study for this compound?

Methodological Answer:

Follow the INCHEMBIOL framework ():

Physicochemical Properties: Measure logP (shake-flask method), hydrolysis half-life (pH 7.4, 25°C), and photodegradation (UV-Vis irradiation).

Ecotoxicology:

- Algal Toxicity: Pseudokirchneriella subcapitata growth inhibition (OECD 201).

- Daphnia Mortality: 48-h acute toxicity test (OECD 202).

Modeling: Use EPI Suite to predict biodegradation (BIOWIN) and bioaccumulation (BCFBAF) .

Methodological: How to align the research design with a theoretical framework?

Methodological Answer:

- Conceptual Linkage: Frame the study within supramolecular chemistry ( ) or enzyme inhibition kinetics ( ).

- Hypothesis Testing: For example, test whether substituent electronegativity (e.g., fluorine vs. methoxy groups) correlates with hydrogen-bond strength (IR frequency shifts) .

Advanced: What strategies mitigate crystallographic disorder in X-ray structures?

Methodological Answer:

- Data Collection: Use low-temperature (100 K) measurements to reduce thermal motion.

- Refinement: In SHELXL, apply ISOR/SIMU restraints for disordered atoms and analyze residual density maps (Fo-Fc) to adjust occupancy factors .

Basic: How to validate purity and stability of the compound during storage?

Methodological Answer:

- HPLC: Use a C18 column (MeCN/H2O + 0.1% TFA, 1.0 mL/min) to monitor degradation (retention time shifts).

- Stability Conditions: Store under argon at −20°C; assess monthly via ¹H NMR (integrity of hydrazide protons) .

Advanced: How to evaluate intermolecular interactions via computational chemistry?

Methodological Answer:

- Non-Covalent Interaction (NCI) Analysis: Generate reduced density gradient (RDG) plots (Multiwfn software) to visualize van der Waals, hydrogen bonding, and steric clashes.

- Energy Decomposition: Use SAPT (Symmetry-Adapted Perturbation Theory) to quantify electrostatic, induction, and dispersion contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.